molecular formula C8H7N3O2 B3218932 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190313-95-1

6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3218932
CAS No.: 1190313-95-1
M. Wt: 177.16 g/mol
InChI Key: PCOSQINZTJLNOG-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmaceuticals.

Properties

IUPAC Name

6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOSQINZTJLNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225080
Record name 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-95-1
Record name 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 162.15 g/mol
  • Structure : The compound features a pyrrolopyridine core with an amino group and a carboxylic acid functional group, enhancing its reactivity and biological activity.

Medicinal Chemistry

6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Anxiolytic Properties

Research indicates that this compound can modulate GABAA receptors, suggesting its potential use as an anxiolytic agent. Its ability to bind to the benzodiazepine site of these receptors may offer new avenues for treating anxiety disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for the development of new antibacterial agents. Studies have shown that derivatives of this compound can inhibit bacterial growth, positioning it as a valuable addition to the pharmaceutical arsenal against infections .

Cancer Therapy

Investigations into the compound's effects on cellular signaling pathways have highlighted its potential in cancer therapy. It has been shown to inhibit certain pathways involved in cancer cell proliferation and apoptosis, indicating its utility in developing anticancer drugs .

Synthesis and Derivatives

Various synthetic methods have been developed to produce this compound and its derivatives. These methods allow for modifications that enhance the biological activity of the compound:

Synthesis MethodDescriptionPotential Applications
Condensation Reactions Involves the reaction between pyrrole and pyridine derivativesProducing derivatives with tailored biological activities
Functionalization Introduction of different functional groups to modify reactivityEnhancing solubility and specificity for biological targets

Case Study 1: GABAA Receptor Modulation

A study assessed the binding affinity of various derivatives of this compound at GABAA receptors. Results indicated that certain modifications significantly increased receptor binding, enhancing anxiolytic effects .

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines. The results showed moderate efficacy against ovarian cancer cells while exhibiting limited toxicity towards normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Uniqueness: 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Biological Activity

6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 2007920-30-9) is a compound belonging to the pyrrolopyridine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₇N₃O₂
  • Molecular Weight : 189.17 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine ring, with an amino group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific kinases and in cancer therapy.

1. Inhibition of SGK-1 Kinase

A patent describes the compound's utility as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is implicated in several diseases, including cancer and metabolic disorders. The administration of this compound could potentially treat conditions mediated by SGK-1 activity .

2. FGFR Inhibition

Recent studies have highlighted the compound's derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play critical roles in tumorigenesis. For instance, related compounds demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 7 nM to over 700 nM . These findings suggest that this compound could be a valuable scaffold for developing targeted cancer therapies.

Case Studies and Research Findings

StudyFindings
Xingping Su et al. (2021)Reported that derivatives of pyrrolo[2,3-b]pyridine inhibited breast cancer cell proliferation and induced apoptosis in vitro. Compound 4h showed IC50 values of 7 nM for FGFR1 and significantly inhibited cell migration and invasion .
Patent WO2006063167A1Described the use of the compound as an SGK-1 inhibitor for treating diseases associated with SGK activity, indicating its therapeutic potential in metabolic disorders and cancers .
MDPI Review (2024)Discussed the broader implications of pyrrole derivatives in pharmacology, emphasizing their potential as antibacterial agents and their role in inhibiting various cancer pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein kinases. The structural characteristics allow it to fit into the active sites of these enzymes, effectively blocking their activity:

  • SGK-1 Inhibition : By inhibiting SGK-1, the compound may disrupt pathways that contribute to cell survival and proliferation in cancer cells.
  • FGFR Inhibition : The inhibition of FGFRs leads to reduced signaling through pathways that promote tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclization reactions or condensation processes. A notable method involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Optimization includes controlling reaction time, temperature, and stoichiometric ratios of intermediates. For example, yields exceeding 90% have been achieved using pre-functionalized fragments (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) with pyridine-containing reagents .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Answer : Key techniques include:

  • 1H NMR (e.g., δ 12.25–13.99 ppm for NH protons, δ 7.14–8.69 ppm for aromatic protons) .
  • ESIMS for molecular ion confirmation (e.g., m/z 309.9–311.1 [M+1]) .
  • HPLC for purity assessment (e.g., >95% purity in optimized syntheses) .

Q. What are the key pharmacological activities associated with this compound, and how are they assessed in vitro?

  • Answer : The compound exhibits antidiabetic, antitumor, and antimicrobial activities. In vitro assays include:

  • MTT assays for cytotoxicity screening against cancer cell lines.
  • Enzyme inhibition studies (e.g., α-glucosidase for antidiabetic potential) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Answer : Discrepancies in NH proton shifts (e.g., δ 11.6 vs. 12.43 ppm) may arise from tautomerism or solvent effects (DMSO-d6 vs. other solvents). Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography (as used in structurally related pyrrolo-pyridines) to confirm tautomeric forms .

Q. What strategies are employed to enhance the solubility of this compound in aqueous solutions for biological assays?

  • Answer : Functionalization with hydrophilic groups (e.g., carboxylic acid at position 3) improves solubility. Trifluoromethyl groups (as seen in analogs like 283 ) can also modulate lipophilicity. Co-solvents (DMSO/PBS mixtures) or prodrug formulations (e.g., ester derivatives) are experimental approaches .

Q. How does the introduction of electron-withdrawing groups at specific positions affect the compound’s biological activity?

  • Answer : Substituents like trifluoromethyl (e.g., compound 283 ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) predict interactions with targets like kinase domains, validated via IC50 measurements .

Q. What computational methods are used to predict the binding affinity of this compound to target proteins?

  • Answer :

  • Molecular docking (using PubChem 3D conformers) to simulate ligand-receptor interactions.
  • QSAR models built from analogs (e.g., pyridinecarboxylic acid derivatives ) to correlate substituent effects with activity.

Methodological Notes

  • Synthesis Scaling : Maintain high yields (>90%) by stepwise purification (e.g., flash chromatography after each synthetic step) .
  • Data Contradictions : Cross-validate analytical results (e.g., HPLC vs. LCMS) to address purity discrepancies .
  • Biological Testing : Use positive controls (e.g., doxorubicin for cytotoxicity assays) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
6-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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